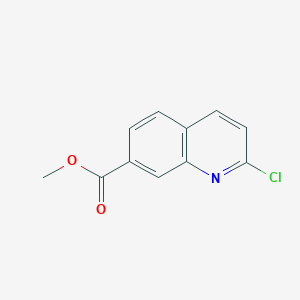

Methyl 2-chloroquinoline-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloroquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFIRXIWXORECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Methyl 2 Chloroquinoline 7 Carboxylate

Nucleophilic Displacement Reactions at C-2

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it a prime site for substitution reactions, allowing for the introduction of a wide variety of functional groups. The general mechanism for these transformations is nucleophilic aromatic substitution (SNAr), which typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Methyl 2-chloroquinoline-7-carboxylate readily reacts with various nitrogen-based nucleophiles, leading to the formation of 2-aminoquinoline (B145021) derivatives. These reactions are fundamental in the synthesis of diverse heterocyclic structures. The reactivity of 2-chloroquinolines with amines is well-documented, often proceeding under thermal conditions or with base catalysis. researchgate.net For instance, reactions with primary and secondary amines, as well as with heterocyclic amines like 1,2,4-triazole, have been reported for analogous 2-chloroquinoline (B121035) systems. researchgate.netresearchgate.net The reaction typically involves the displacement of the chloride by the nitrogen nucleophile to form a new C-N bond. In a related example, amination of 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester with various amines proceeds via nucleophilic displacement of the chloro group to yield the corresponding amino derivatives. acs.org

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles on Related Chloroquinoline Scaffolds

| Nucleophile | Substrate | Conditions | Product Type | Reference |

| Various Amines | 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester | DIPEA or NEt₃, DMF or DMA, 25–90 °C | 4-Aminoquinoline-3-carboxylic acid ethyl ester derivative | acs.org |

| 1,2,4-Triazole | 2-Chloroquinoline | Heat, base catalysis (e.g., K₂CO₃) | 2-(1H-1,2,4-triazol-1-yl)quinoline | researchgate.netresearchgate.net |

| Hydrazine | 2-Chloroquinoline-3-carbaldehyde | N/A | 2-Hydrazinylquinoline-3-carbaldehyde derivative | nih.gov |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chlorine atom at the C-2 position to form the corresponding ethers. Studies on 2-chloroquinoline have shown it exhibits high reactivity towards methoxide (B1231860) ions. researchgate.net These reactions are typically carried out under basic conditions to generate the more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol. The resulting 2-alkoxy or 2-aryloxy-quinoline-7-carboxylates are valuable intermediates in organic synthesis. For example, refluxing 2-chloroquinoline-3-carbaldehydes with sodium alkoxides or aryloxides leads to the substitution of the chlorine atom. rsc.org

Table 2: Representative Reactions with Oxygen-Based Nucleophiles on 2-Chloroquinoline Analogs

| Nucleophile | Substrate | Conditions | Product Type | Reference |

| Sodium Methoxide | 2-Chloroquinoline | N/A | 2-Methoxyquinoline | researchgate.net |

| Sodium Alkoxides/Aryloxides | 2-Chloroquinoline-3-carbaldehydes | Reflux | 2-Alkoxy/Aryloxy-quinoline-3-carbaldehydes | rsc.org |

Given the high nucleophilicity of sulfur compounds, sulfur-based nucleophiles react efficiently with this compound. libretexts.org Thiols and thiophenols, in the presence of a base, form powerful thiolate nucleophiles that readily displace the C-2 chlorine to yield 2-(alkylthio)- or 2-(arylthio)quinoline derivatives. nuph.edu.ua These reactions are common for producing thioethers from 2-chloroquinoline precursors. researchgate.netmdpi.com The resulting sulfur-linked quinolines can serve as precursors for further chemical modifications.

Table 3: Examples of Reactions with Sulfur-Based Nucleophiles on Chloroquinoline Analogs

| Nucleophile | Substrate | Conditions | Product Type | Reference |

| Alkanethiols | 4-Chloro-8-methylquinolin-2(1H)-one | Sodium ethoxide | 4-(Alkylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

| Thiophenol | 4-Chloro-8-methylquinolin-2(1H)-one | Sodium ethoxide | 4-(Phenylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

| p-Substituted benzenethiols | N,N-dimethyl-5,7-bis(trifluoroacetyl)-8-quinolylamine | N/A | 8-Quinolyl aryl sulfides | researchgate.net |

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound proceeds via a mechanism that is fundamentally different from the SN1 and SN2 reactions seen with alkyl halides. A classic SN2 reaction is not feasible because the planar geometry of the aromatic ring makes a backside attack on the C-2 carbon sterically impossible; the nucleophile would have to pass through the ring. libretexts.org

The reaction instead occurs through an addition-elimination mechanism. The nucleophile attacks the electron-deficient C-2 carbon, which is sp² hybridized, leading to the formation of a resonance-stabilized, negatively charged sp³-hybridized intermediate (the Meisenheimer complex). libretexts.org In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the quinoline ring. Because the key intermediate is planar and achiral (with respect to the reacting carbon center), if the substitution were to occur at a stereocenter on a side chain attached to the nucleophile or the aromatic ring (which is not the case here), retention of configuration would generally be observed. The key stereochemical principle is the geometric impossibility of the Walden inversion associated with an SN2 pathway. libretexts.org

Modifications and Functionalization of the Ester Group

The methyl ester group at the C-7 position provides another handle for chemical modification, allowing for the functionalization of the carbocyclic portion of the quinoline scaffold.

The most common transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 2-chloroquinoline-7-carboxylic acid. This reaction can be achieved under either acidic or basic conditions. mnstate.edu

Basic hydrolysis, or saponification, is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, often with a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) to ensure solubility. acs.orgmnstate.edu The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that then collapses to expel the methoxide ion, forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid. mnstate.edu This method is generally irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion. mnstate.edu

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid. This is an equilibrium-controlled process, and using a large excess of water is necessary to drive the reaction towards the carboxylic acid product. mnstate.edu

The resulting 2-chloroquinoline-7-carboxylic acid is a versatile intermediate, as the carboxylic acid group can be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, or it can be used in coupling reactions. nih.gov

Transesterification Processes

Transesterification is a fundamental organic reaction that converts one ester into another by exchanging the alkoxy group. For this compound, this process involves the reaction of the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to yield a new ester. masterorganicchemistry.com

The reaction can be driven to completion by using a large excess of the reactant alcohol, which often serves as the solvent as well. organic-chemistry.org Basic conditions, such as the use of an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide in ethanol (B145695) for conversion to an ethyl ester), proceed via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Alternatively, acid-catalyzed transesterification, using an acid like sulfuric acid, proceeds by protonating the carbonyl oxygen, making the ester more electrophilic for the incoming alcohol nucleophile. masterorganicchemistry.com

While specific studies on the transesterification of this compound are not extensively documented, the principles are well-established for aromatic esters. The reaction conditions must be chosen carefully to avoid potential side reactions, such as hydrolysis of the ester or reaction at the 2-chloro position, although the latter is generally unreactive towards alcohols under these conditions.

Table 1: General Conditions for Transesterification

| Catalyst Type | Reagents | Typical Conditions |

| Base-Catalyzed | Sodium or Potassium Alkoxide (e.g., NaOCH₃, KOtBu) | Alcohol as solvent, reflux |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Alcohol as solvent, reflux |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Alcohol, various solvents |

Reduction of the Carboxyl Ester to Alcohols or Aldehydes

The carboxyl ester group at the 7-position of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. The reaction typically involves the complete reduction of the ester to (2-chloroquinolin-7-yl)methanol. This transformation is generally high-yielding and is conducted in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde (2-chloroquinoline-7-carbaldehyde) is a more delicate transformation that requires milder and more sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. Careful control of stoichiometry is crucial for achieving good selectivity for the aldehyde.

Table 2: Reduction of this compound

| Desired Product | Reagent | Typical Conditions |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, 0 °C to room temp. |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C |

Electrophilic and Radical Reactions on the Quinoline Core

The quinoline ring system is inherently electron-deficient due to the nitrogen atom. The presence of two electron-withdrawing groups, the 2-chloro substituent and the 7-methoxycarbonyl group, further deactivates the ring towards electrophilic aromatic substitution (SEAr). Such reactions, if they occur, would require harsh conditions and would likely be directed to the 5- and 8-positions of the benzenoid ring, guided by the directing effects of the fused pyridine (B92270) ring.

In contrast, radical reactions, particularly those involving nucleophilic carbon-centered radicals (Minisci-type reactions), are more suitable for functionalizing electron-deficient heterocycles like quinolines. researchgate.net These reactions typically involve the generation of a radical which then adds to the protonated quinoline ring. The substitution pattern is governed by the position of the highest spin density in the radical cation intermediate. For the quinoline nucleus, radical addition often occurs at the C2 and C4 positions. However, since the C2 position is already substituted in this compound, radical attack would likely be directed towards the C4 position.

Metal-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent on the quinoline ring is highly activated towards oxidative addition to low-valent transition metal catalysts, making it an excellent handle for a variety of metal-catalyzed cross-coupling reactions. nih.govwiley.com These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions in modern organic synthesis. libretexts.orgrsc.org It involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org The 2-chloro position of the quinoline is well-suited for this transformation.

The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium(0) complex, would yield 2-aryl-quinoline-7-carboxylate derivatives. Common catalytic systems include Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. mdpi.comnih.gov A base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, is essential for the transmetalation step in the catalytic cycle. libretexts.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Arylboronate esters |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of a bond between an sp² carbon (from the chloroquinoline) and an sp carbon (from a terminal alkyne). beilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.orgbeilstein-journals.org

Applying this to this compound, it can be coupled with a variety of terminal alkynes to produce 2-alkynyl-quinoline-7-carboxylate derivatives. researchgate.net The standard conditions involve a Pd(II) catalyst such as PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent. rsc.org Copper-free Sonogashira protocols have also been developed. researchgate.net

Table 4: Typical Conditions for Sonogashira Coupling

| Component | Examples |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Terminal Alkyne | Phenylacetylene, Propargyl alcohol, various substituted alkynes |

| Base | Et₃N, DIPA, Piperidine |

| Solvent | THF, DMF, Acetonitrile |

Other Cross-Coupling Strategies

Beyond the Suzuki and Sonogashira reactions, the 2-chloro position of this compound is amenable to other important cross-coupling transformations.

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of the chloroquinoline with an alkene to form a 2-alkenyl-quinoline derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloroquinoline with primary or secondary amines, yielding 2-aminoquinoline derivatives.

Stille Coupling: Involves the reaction with organostannanes (organotin compounds) in the presence of a palladium catalyst. It offers a broad substrate scope but is often avoided due to the toxicity of the tin reagents. libretexts.org

Negishi Coupling: Utilizes organozinc reagents for the cross-coupling, also catalyzed by palladium or nickel complexes. libretexts.org

These varied coupling strategies underscore the utility of this compound as a versatile building block for the synthesis of a wide array of substituted quinoline derivatives.

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the application of this compound in annulation and cyclocondensation reactions. Annulation, the formation of a new ring onto an existing one, and cyclocondensation, a reaction that forms a ring through the joining of two or more molecules with the elimination of a small molecule like water, are fundamental processes in the synthesis of complex heterocyclic systems.

While the reactivity of the 2-chloroquinoline scaffold is well-documented, particularly for derivatives such as 2-chloroquinoline-3-carbaldehyde which serve as versatile precursors for a wide array of fused heterocycles like pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, specific examples commencing from this compound are not present in the available literature. rsc.orgresearchgate.net The chloro-substituent at the 2-position and the methyl carboxylate group at the 7-position present distinct sites for potential chemical modification. However, their specific combined role and application as a building block in the construction of new fused ring systems through annulation or cyclocondensation pathways have not been explored or reported in accessible scientific databases and journals.

Research in this area has extensively focused on other positional isomers and derivatives of chloroquinolines. For instance, the synthesis of various pyrazolo[4,3-c]quinoline and thieno[3,2-c]quinoline derivatives typically involves starting materials other than the 7-carboxylate ester of 2-chloroquinoline. nih.govresearchgate.netnih.gov

Consequently, due to the lack of specific research findings, a detailed discussion, including data tables and specific reaction outcomes for this compound within the context of annulation and cyclocondensation reactions, cannot be provided at this time. Further experimental investigation is required to elucidate the reactivity of this particular compound in such chemical transformations.

Based on a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data for the specific compound "this compound" is not publicly available. Databases such as PubChem confirm the structure but note that there is no literature data available for this compound uni.lu. Searches for synthetic procedures that would typically include characterization data did not yield specific results for this particular isomer. The available data pertains to related but structurally distinct compounds, such as other isomers or different quinoline derivatives, which are not applicable for this analysis.

Due to the absence of published ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectra, it is not possible to provide a detailed and scientifically accurate article on the advanced spectroscopic and structural elucidation of this compound as requested. The creation of data tables and a thorough analysis of its proton environments, carbon framework, and molecular vibrations cannot be performed without access to primary research findings.

Advanced Spectroscopic and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elucidating the structure of compounds like Methyl 2-chloroquinoline-7-carboxylate.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a precise measurement of the molecular mass of a compound, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of the molecule by distinguishing between compounds with the same nominal mass. For this compound, the exact mass is a key identifier. uni.lu The monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is a fundamental property used for its unambiguous identification. uni.lu

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO₂ |

| Monoisotopic Mass | 221.02435 Da |

| Predicted [M+H]⁺ Adduct m/z | 222.03163 |

| Predicted [M+Na]⁺ Adduct m/z | 244.01357 |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragments is unique to the molecule's structure and serves as a molecular fingerprint. The fragmentation of this compound is influenced by its functional groups: the chloroquinoline core and the methyl ester group. libretexts.orgchemguide.co.ukwhitman.edu

The fragmentation process typically involves the cleavage of the most labile bonds and the formation of stable ions. chemguide.co.uk For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: The loss of the methoxy radical (•OCH₃) from the ester group, resulting in a stable acylium ion.

Loss of the carbomethoxy group: Cleavage of the bond connecting the ester group to the quinoline (B57606) ring, leading to the loss of •COOCH₃.

Loss of Chlorine: The expulsion of a chlorine atom (•Cl), which would be identifiable by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Ring Fragmentation: The stable aromatic quinoline ring can also fragment under high energy, leading to characteristic ions such as the quinoline cation itself after loss of substituents. nih.gov

| Fragmentation Process | Neutral Loss | Mass of Loss (Da) | Predicted Fragment m/z |

|---|---|---|---|

| Loss of methoxy radical | •OCH₃ | 31 | 190 |

| Loss of carbomethoxy radical | •COOCH₃ | 59 | 162 |

| Loss of chlorine radical | •Cl | 35 | 186 |

| Loss of HCl | HCl | 36 | 185 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dominated by its extended conjugated system, which includes the quinoline ring and the carbonyl group of the ester.

The quinoline moiety, being an aromatic system, exhibits strong absorption bands corresponding to π→π* transitions. researchgate.net These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The presence of the chlorine atom and the carboxylate group as substituents on the ring can modulate the wavelengths of these absorptions (λ_max).

Additionally, the carbonyl group of the ester possesses non-bonding electrons (n electrons) on the oxygen atom. This allows for a weaker, lower-energy n→π* transition, which typically appears at a longer wavelength than the π→π* transitions. masterorganicchemistry.com

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π | Quinoline aromatic system | ~230-350 nm | High |

| n→π | Carbonyl group (C=O) | ~270-320 nm | Low |

Single-Crystal X-ray Diffraction

Determination of Molecular Conformation and Stereochemistry

While specific crystal structure data for this compound is not available, analysis of closely related structures, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, provides valuable insights into its likely conformation. nih.gov

The quinoline ring system is expected to be essentially planar. nih.govresearchgate.net The methyl carboxylate substituent, however, may be twisted out of the plane of the aromatic ring. The degree of this rotation is defined by the dihedral angle between the plane of the ester group and the plane of the quinoline ring. This conformation is a result of minimizing steric hindrance between the ester group and the adjacent atoms on the quinoline core.

| Structural Feature | Expected Observation |

|---|---|

| Quinoline Ring System | Highly planar (low root-mean-square deviation) |

| Ester Group Conformation | Likely non-coplanar with the quinoline ring |

| Dihedral Angle (Ring vs. Ester) | Significant deviation from 0° or 180° (e.g., ~55-60°) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The packing of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular forces. These interactions are fundamental to the material's physical properties. For this compound, several types of interactions are anticipated.

π-Stacking: The planar, electron-rich quinoline rings are expected to interact via π–π stacking. nih.govnih.gov In related structures, these interactions are common, with centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å, helping to stabilize the crystal lattice. nih.gov

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C–H···O and C–H···N hydrogen bonds are possible, where hydrogen atoms from the quinoline ring or methyl group interact with the ester oxygen or the quinoline nitrogen of an adjacent molecule. mdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen or oxygen atoms of neighboring molecules. Such C–Cl···N or C–Cl···O interactions are recognized as significant directional forces in crystal engineering. mdpi.com

| Interaction Type | Potential Donors | Potential Acceptors | Significance |

|---|---|---|---|

| π–π Stacking | Quinoline ring | Quinoline ring | Major contributor to crystal packing |

| Weak Hydrogen Bonding | Aromatic C-H, Methyl C-H | Ester Oxygen (C=O), Quinoline Nitrogen | Directional stabilization |

| Halogen Bonding | Chlorine (C-Cl) | Ester Oxygen, Quinoline Nitrogen | Directional control of supramolecular assembly |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, properties, and reactivity from first principles. These methods have been applied to quinoline (B57606) derivatives to explore their electronic and structural properties in detail.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these calculations, often paired with basis sets like 6-311++G(d,p). dergi-fytronix.comdergipark.org.tr This level of theory is used to perform geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov

For quinoline derivatives, DFT calculations are used to determine key structural parameters such as bond lengths and bond angles. For instance, in a study on 8-chloroquinoline-2-carbaldehyde, DFT calculations showed aromatic C=C bond lengths in the range of 1.372 Å to 1.421 Å, while the C-Cl bond length was found to be 1.76 Å due to the high electronegativity of the chlorine atom. siftdesk.org These optimized geometries represent a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis calculations. nih.gov This structural data is crucial for understanding the molecule's physical and chemical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com

In computational studies of the related compound 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was analyzed. For its stable trans and cis conformers, the energy gaps were calculated to be 3.75 eV and 3.84 eV, respectively, using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com The distribution of these orbitals is also informative; for many quinoline derivatives, the HOMO and LUMO are distributed across the π-system of the entire molecule, indicating potential sites for charge transfer. researchgate.netmdpi.com

| Property | Trans Conformer | Cis Conformer |

| HOMO Energy | - | - |

| LUMO Energy | - | - |

| Energy Gap (ΔE) | 3.75 eV | 3.84 eV |

| Data derived from computational analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent regions of neutral potential.

For the analogous 2-Chloro-7-Methylquinoline-3-Carbaldehyde, MEP analysis was performed using the DFT/B3LYP/6-311++G(d,p) method. dergi-fytronix.com The resulting MEP map would typically show negative potential localized around electronegative atoms like the nitrogen in the quinoline ring and the oxygen of a carbonyl group, identifying them as sites for electrophilic interaction. Conversely, positive potentials are generally found around hydrogen atoms. researchgate.net This analysis provides a clear, visual guide to the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.comresearchgate.net This method allows for the quantitative evaluation of electron delocalization, or hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.netwisc.edu

In the study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis was conducted to explain the relative stability of its conformers. dergi-fytronix.com The analysis revealed significant π-π* orbital interactions within the aromatic rings. The total stabilization energy, calculated from the sum of all donor-acceptor interactions, helps to rationalize the conformational preferences of the molecule. dergi-fytronix.com For instance, the difference in total stabilization energy between two conformers was calculated to be 22.2 kJ mol⁻¹, providing a quantitative measure of their relative stability based on electronic interactions. dergi-fytronix.com

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

| π → π | C1-C2 (π) | C3-C4 (π) | - |

| π → π | C5-C6 (π) | C7-C8 (π) | - |

| n → σ | N1 (n) | C2-Cl (σ) | - |

| Illustrative NBO interactions typical for chloroquinoline systems. Specific energy values for Methyl 2-chloroquinoline-7-carboxylate are not available. |

Reaction Mechanism Elucidation via Computational Methods

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction pathway. This is confirmed by a vibrational frequency analysis, where a true transition state has exactly one imaginary frequency. mdpi.com

While specific studies detailing the transition state characterization for reactions involving this compound are not presently available in the literature, the methodology is well-established. For a hypothetical reaction, such as a nucleophilic substitution at the chloro-substituted carbon, computational methods like DFT could be used to locate the transition state structure. The energy of this TS would then be used to calculate the activation energy of the reaction, providing crucial insights into the reaction kinetics and feasibility. mdpi.com

Energy Profile Calculations

A thorough review of scientific literature reveals a notable absence of specific studies focused on the energy profile calculations for reactions involving this compound. Energy profile calculations are essential for understanding reaction mechanisms, determining the energies of transition states and intermediates, and predicting reaction kinetics. Such studies would typically employ quantum mechanical methods like Density Functional Theory (DFT) to map out the potential energy surface of a chemical reaction.

For instance, a computational study on a related isomer, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, utilized DFT to analyze its conformational stability and electronic transitions. dergipark.org.tr However, similar detailed mechanistic studies, including the calculation of activation energies and reaction enthalpies for specific transformations of this compound, are not currently available in published literature. Future computational work in this area would be invaluable for elucidating its reactivity and potential synthetic pathways.

Molecular Descriptor Analysis and Quantitative Structure-Property Relationships (QSPR)

Molecular descriptor analysis involves the calculation of various physicochemical and structural properties of a molecule. These descriptors can then be used in Quantitative Structure-Property Relationship (QSPR) models to predict a molecule's properties or activities based on its structure.

While no specific QSPR studies featuring this compound have been identified in the literature, a number of its molecular descriptors have been calculated and are available through public databases. These descriptors provide a quantitative profile of the molecule's characteristics. For example, QSPR studies on broader classes of quinoline derivatives have been conducted to predict properties like biological activity, demonstrating the utility of this approach within this chemical family. nih.govnih.gov

The predicted molecular descriptors for this compound offer a foundational dataset for any future QSPR modeling. These values, summarized in the table below, quantify aspects such as lipophilicity (XlogP), molecular size and shape (Polar Surface Area, Molar Refractivity), and electronic features.

| Molecular Descriptor | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C11H8ClNO2 | The elemental composition of the molecule. |

| Molecular Weight | 221.64 g/mol | The mass of one mole of the compound. |

| XlogP | 3.0 | A measure of the molecule's lipophilicity or hydrophobicity. |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O, F). |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (N, O, F) with lone pairs. |

| Rotatable Bond Count | 2 | The number of bonds that can rotate freely. |

| Exact Mass | 221.02435 Da | The monoisotopic mass of the molecule. |

| Polar Surface Area (PSA) | 39.2 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. |

| Molar Refractivity | 58.4 m³/mol | A measure of the total polarizability of a mole of a substance. |

Data sourced from PubChem CID 89310247. uni.lu

These descriptors could serve as the basis for developing QSPR models to predict various properties of this compound and related compounds, aiding in the design of molecules with desired characteristics.

Applications As a Chemical Scaffold and Building Block

Methyl 2-chloroquinoline-7-carboxylate as a Versatile Synthetic Synthon

The reactivity of this compound is dominated by the presence of the chlorine atom at the C2 position, which is activated towards nucleophilic substitution, and the ester group at the C7 position, which can be modified or influence the electronic properties of the ring system. This dual functionality allows for its use as a versatile synthon in the construction of more complex molecules.

The 2-chloroquinoline (B121035) moiety is a well-established precursor for a wide array of functionalized quinoline (B57606) derivatives. The chlorine atom acts as a proficient leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the strategic introduction of diverse functional groups at the C2 position, a key location for modulating the biological and physical properties of the quinoline scaffold.

Common transformations involving the 2-chloro position include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be substituted by oxygen, nitrogen, and sulfur nucleophiles. For instance, reactions with phenols, anilines, or thiols can yield 2-phenoxy, 2-anilino, and 2-thioquinolines, respectively. The chlorine atom in 2-chloroquinoline-3-carboxaldehyde, a related compound, is shown to be easily replaceable by such nucleophiles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is amenable to various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A notable example is the Sonogashira coupling, which utilizes a palladium-copper co-catalyst system to couple terminal alkynes with the 2-chloroquinoline core, yielding 2-alkynylquinoline derivatives. rsc.org This reaction is highly valuable for extending the conjugation of the aromatic system.

Modification of the Carboxylate Group: The methyl ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other derivatives. This provides a secondary site for molecular elaboration or for tuning properties like solubility.

The following table summarizes some of the potential transformations for creating diverse quinoline derivatives from a 2-chloroquinoline scaffold.

| Reaction Type | Reagents and Conditions | Resulting Functional Group at C2 |

| Sonogashira Coupling | Terminal alkyne, [PdCl₂(PPh₃)₂], CuI, base (e.g., Et₃N) in DMF/THF | 2-Alkynyl |

| Nucleophilic Substitution | Aromatic amines | 2-Anilino |

| Nucleophilic Substitution | Thiols | 2-Alkyl/Arylthio |

| Nucleophilic Substitution | Alcohols/Phenols | 2-Alkoxy/Phenoxy |

The strategic placement of reactive groups on the quinoline ring makes this compound an excellent intermediate for synthesizing polycyclic aromatic systems. Annulation reactions, where a new ring is built onto the existing quinoline framework, are a powerful strategy for creating novel heterocyclic structures. The 2-chloro group is instrumental in these cyclization reactions, often serving as an electrophilic site that facilitates ring closure.

By reacting 2-chloroquinoline precursors with bifunctional nucleophiles, a variety of fused systems can be accessed. For example, related 2-chloroquinoline-3-carbaldehydes have been used to synthesize:

Pyrrolo[3,4-b]quinolinones: Achieved through reaction with formamide (B127407) and formic acid, where the reaction proceeds through substitution of the chlorine and condensation involving the adjacent aldehyde. rsc.org

Quinolinyl-quinazolines: Formed by treating the 2-chloroquinoline with 2-aminobenzamide (B116534) in the presence of a base. rsc.org

These examples highlight the utility of the 2-chloro group in tandem with another functional group to construct fused heterocyclic systems. The 7-carboxylate group in this compound would be carried through these synthetic sequences, providing a handle for further modification on the final fused structure.

| Fused Heterocycle | General Precursors | Key Reaction Step |

| Pyrimido[c]quinolines | 2-chloroquinoline, acrylamide (B121943) derivatives | Friedel-Crafts cyclocondensation |

| Pyrrolo[3,4-b]quinolinones | 2-chloroquinoline, formamide | Nucleophilic substitution followed by intramolecular cyclization |

| Quinazolino[4,3-b]quinolines | 2-chloroquinoline, 2-aminobenzamides | Tandem SNAr and cyclization |

Role in the Development of Optoelectronic Materials

Quinoline and its derivatives are a significant class of N-heterocyclic compounds utilized in the field of organic electronics due to their inherent electronic properties, high thermal stability, and chemical robustness. researchgate.netresearchgate.net These molecules are frequently incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent sensors. The quinoline nucleus is electron-deficient, which facilitates electron transport, a crucial property for emissive and electron-transporting layers in OLEDs. researchgate.netresearchgate.net

The functionalization of the quinoline core allows for the fine-tuning of its optoelectronic characteristics, such as the absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. Metal complexes of quinoline derivatives, most famously tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in OLED technology, known for their stability and efficient green emission. researchgate.netacs.org

This compound serves as a valuable scaffold for creating novel optoelectronic materials for several reasons:

Tunable Energy Levels: The electron-withdrawing nature of both the quinoline nitrogen and the 7-carboxylate group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Further functionalization at the 2-position via cross-coupling reactions can extend the π-conjugated system, allowing for precise tuning of the band gap and, consequently, the color of emission. acs.org

Blue Emitters: Many quinoline-based materials exhibit fluorescence in the blue region of the spectrum, which is highly sought after for full-color displays and lighting applications. researchgate.netsci-hub.boxuconn.edu

Host and Electron-Transport Materials: The inherent electron-deficient character of the quinoline ring makes its derivatives suitable candidates for use as host materials in phosphorescent OLEDs or as dedicated electron-transport materials. sci-hub.box

Research on oligoquinolines has demonstrated their high glass-transition temperatures and high fluorescence quantum yields, leading to the fabrication of high-performance blue OLEDs. sci-hub.box The ability to systematically modify the this compound scaffold provides a clear pathway to new materials with tailored properties for advanced optoelectronic devices.

Applications in Catalyst and Ligand Design for Organic Reactions

The quinoline framework is a privileged structure in ligand design for transition-metal catalysis. acs.org The nitrogen atom within the aromatic ring possesses a lone pair of electrons, making it an excellent coordination site for a wide range of metal ions. The resulting metal-quinoline complexes have found applications in various catalytic transformations.

This compound is a particularly promising candidate for ligand development due to its potential to act as a bidentate chelating agent. It features two distinct coordination sites:

The Quinoline Nitrogen: A soft Lewis basic site that can bind to transition metals. The steric and electronic environment around this nitrogen can be modified by changing the substituent at the C2 position.

The Carboxylate Group: The oxygen atoms of the ester (or the corresponding carboxylate anion after hydrolysis) can act as hard Lewis basic sites. wikipedia.org

This N,O-bidentate chelation can form stable five- or six-membered metallacycles with a metal center, which often enhances the stability and modifies the reactivity of the resulting catalyst. Transition metal carboxylate complexes are a major class of compounds, and many are used as catalysts in industrial processes. wikipedia.org Cobalt complexes containing quinoline ligands have been synthesized and tested as catalysts for oligomerization reactions. researchgate.net Similarly, mixed-ligand Co(II) complexes involving 8-hydroxyquinoline (B1678124) have shown catalytic activity in the hydrolysis of esters. iosrjournals.org

The ability to synthesize a library of ligands by varying the substituent at the C2-position of this compound, while retaining the N,O-chelating motif, offers a powerful strategy for developing and optimizing catalysts for specific organic reactions, such as cross-coupling, hydrogenation, or oxidation processes.

Advanced Research Directions and Future Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

Key areas of development include:

Transition-Metal Catalysis: Catalysts based on palladium, copper, rhodium, and ruthenium have become powerful tools for constructing the quinoline (B57606) core. mdpi.comnumberanalytics.com These methods often proceed via C-H bond activation, allowing for the direct and regioselective formation of quinolines from readily available starting materials. mdpi.com For instance, rhodium-catalyzed cyclization between anilines and alkynyl esters represents an efficient route to quinoline carboxylates. mdpi.com

Green Chemistry Approaches: There is a strong emphasis on environmentally benign synthesis. tandfonline.com This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free reaction conditions. tandfonline.comnumberanalytics.com Furthermore, the development of reusable solid acid catalysts offers a more sustainable alternative to traditional acid catalysts. mdpi.com

Photocatalysis and Electrochemistry: Visible-light-induced reactions and electrochemical synthesis are emerging as powerful strategies. These methods offer mild reaction conditions and unique reactivity pathways that are often inaccessible through traditional thermal methods.

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, provide a highly efficient means of assembling complex quinoline scaffolds in a single step from three or more starting materials. researchgate.net Ultrasound-assisted MCRs have been shown to produce higher yields compared to conventional heating methods. nih.govfrontiersin.org

Interactive Table: Comparison of Modern Synthetic Methodologies for Quinolines

| Methodology | Key Features | Catalysts/Reagents | Advantages |

| Transition-Metal Catalysis | C-H activation, cross-coupling, cyclization | Palladium, Copper, Rhodium, Ruthenium | High efficiency and selectivity, broad substrate scope. mdpi.comnumberanalytics.com |

| Green Chemistry | Microwave-assisted, solvent-free | Solid acids, organo-promotors | Reduced waste, energy efficiency, safer conditions. tandfonline.com |

| Photocatalysis | Visible-light-induced reactions | Photosensitizers, semiconductor catalysts | Mild conditions, unique reactivity. mdpi.com |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials | Lewis acids, organocatalysts | High atom economy, operational simplicity. researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by transforming how chemical reactions are planned and executed. iscientific.org These computational tools can analyze vast datasets of published chemical reactions to identify patterns and predict outcomes with increasing accuracy. nih.gov

Applications in the synthesis of quinolines like Methyl 2-chloroquinoline-7-carboxylate include:

Retrosynthesis Planning: AI-powered platforms can propose novel and efficient synthetic routes to a target molecule by working backward from the final product. nih.gov These tools can suggest strategic disconnections and identify suitable starting materials, potentially uncovering pathways that a human chemist might overlook. cas.org

Reaction Outcome Prediction: ML models can predict the likely products, yields, and side reactions for a given set of reactants and conditions. This "forward-reaction prediction" helps chemists anticipate potential challenges and select the most promising reaction parameters before entering the lab. nih.govresearchgate.net

Optimization of Reaction Conditions: AI algorithms can systematically explore the complex interplay of variables such as catalyst, solvent, temperature, and concentration to identify the optimal conditions for a specific transformation. This accelerates the optimization process and can lead to significantly improved yields and purity. cas.org

The integration of AI into fully automated robotic synthesis platforms represents a major milestone, enabling the design, execution, and optimization of chemical syntheses with minimal human intervention. acs.org

Interactive Table: Applications of AI/ML in Quinoline Synthesis

| Application Area | Function | Impact on Synthesis |

| Retrosynthesis | Predicts potential synthetic pathways from a target molecule. nih.gov | Accelerates the design of novel and efficient routes. cas.org |

| Forward Prediction | Predicts the products and yields of a reaction. researchgate.net | Reduces experimental failures and anticipates side products. |

| Condition Optimization | Identifies optimal reaction parameters (catalyst, solvent, temp). | Improves reaction efficiency, yield, and purity. |

| Automated Synthesis | Integrates AI planning with robotic execution. acs.org | Enables high-throughput synthesis and discovery of new compounds. |

Exploration of New Reactivity Modes and Transformations of the Quinoline Core

Research is actively pushing the boundaries of how the quinoline nucleus can be modified. Beyond traditional electrophilic and nucleophilic substitution reactions, chemists are exploring novel transformations that provide access to unprecedented molecular architectures. researchgate.netorientjchem.org

Key areas of exploration include:

Site-Selective C-H Functionalization: A major goal is the ability to selectively functionalize any C-H bond on the quinoline ring. rsc.org Advanced catalytic systems and directing group strategies are enabling the precise installation of functional groups at positions that were previously difficult to access, such as C-8. rsc.org

Dearomatization Reactions: These reactions convert the flat, aromatic quinoline system into three-dimensional, saturated, or partially saturated tetrahydroquinoline structures. nih.gov This transformation is highly valuable as it expands the chemical space, allowing for the creation of more complex and drug-like molecules.

Radical Transformations: The use of radical intermediates is an emerging and powerful tool for constructing and functionalizing the quinoline scaffold, offering high atom efficiency and step economy under mild conditions. nih.gov

These new reactivity modes allow chemists to treat the quinoline core not as a static entity but as a versatile platform for constructing a wide array of complex and functionally diverse molecules. rsc.org

Interactive Table: Novel Transformations of the Quinoline Core

| Transformation | Description | Significance |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. rsc.org | Enables precise, late-stage modification of the quinoline scaffold. |

| Dearomatization | Conversion of the aromatic ring to a non-aromatic, 3D structure. nih.gov | Accesses new chemical space and creates more complex molecular architectures. |

| Radical Reactions | Involves radical intermediates for ring formation or functionalization. nih.gov | Offers alternative and powerful pathways for synthesis under mild conditions. |

Design and Synthesis of Next-Generation Quinoline-Based Scaffolds for Advanced Chemical Applications

The ultimate goal of developing new synthetic methods and understanding reactivity is to design and create next-generation quinoline-based molecules with superior properties and functions. mdpi.com The versatility of the quinoline scaffold allows for its use in creating a vast range of compounds for diverse applications, particularly in medicine and materials science. nih.govorientjchem.org

Future design strategies include:

Rational Drug Design: By combining computational modeling with synthetic chemistry, researchers can design quinoline derivatives with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. mdpi.comnih.gov For example, targeted modifications, such as chlorination at the 7-position, have been shown to significantly enhance the biological activity of certain quinoline compounds. mdpi.com

Hybrid Molecules: A promising strategy involves creating hybrid molecules by linking the quinoline scaffold to other known pharmacophores. nih.govfrontiersin.org This approach can lead to compounds with novel mechanisms of action or synergistic effects, potentially overcoming drug resistance. nih.gov

Functional Materials: The unique electronic and photophysical properties of the quinoline ring make it an attractive component for advanced materials, including organic light-emitting diodes (OLEDs), sensors, and catalysts.

By strategically modifying the substituents at the 2- and 7-positions of the quinoline core, as in this compound, chemists can fine-tune the molecule's properties to create highly specialized and effective compounds for a multitude of advanced chemical applications. jneonatalsurg.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloroquinoline-7-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cyclization of substituted anilines with β-keto esters, followed by chlorination at the 2-position. Key steps include:

- Esterification : Use of methanol under acid catalysis for carboxylate formation.

- Chlorination : Electrophilic substitution with Cl sources (e.g., POCl₃) under controlled temperature (70–90°C) to avoid overhalogenation .

- Data Considerations : Optimize solvent polarity (e.g., DMF vs. THF) to minimize byproducts. Yields range from 45–75% depending on stoichiometry and catalyst (e.g., AlCl₃ vs. FeCl₃) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the quinoline ring protons (δ 8.2–8.9 ppm) and the methyl ester (δ 3.9–4.1 ppm). Chlorine substituents deshield adjacent carbons by 5–10 ppm .

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility in ethanol decreases by 40% below 10°C .

- Stability : Degrades under UV light (t½ = 72 hrs in methanol). Store in amber vials at –20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Analysis Framework :

- Structural Variants : Compare bioactivity of derivatives with substitutions at the 2-Cl or 7-COOCH₃ positions (e.g., 2-Br or 7-CN analogs) .

- Assay Conditions : Control for pH (e.g., ester hydrolysis in aqueous media) and cell line specificity (e.g., HeLa vs. HEK293) .

- Case Study : A 2025 study found that 2-Cl enhances antimicrobial activity but reduces solubility, requiring formulation adjustments for in vivo models .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Modeling : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying the 2-Cl as the most electrophilic site (Mulliken charge = –0.32) .

- Kinetic Studies : Monitor reaction trajectories with transition state theory (ΔG‡ ≈ 85 kJ/mol for SNAr at 2-Cl) .

Q. How can researchers design experiments to optimize reaction conditions for scaling up this compound synthesis?

- DoE Approach :

- Variables : Temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–15 mol%) .

- Response Surface Analysis : Prioritize yield and purity trade-offs (e.g., 90°C in DMF gives 70% yield but 85% purity) .

- Scale-Up Challenges : Address exothermicity during chlorination using flow chemistry to improve heat dissipation .

Methodological Challenges and Solutions

Q. How to address discrepancies in crystallographic data for this compound derivatives?

- Refinement Protocols :

- Twinning : Apply SHELXL’s TWIN command for pseudo-merohedral twinning .

- Disorder : Model alternate conformers for the ester group with occupancy refinement .

- Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.